2,3-Dihydropyridine-2,6-dicarboxylic acid
2,3-Dihydropyridine-2,6-dicarboxylic acid
L-2, 3-Dihydrodipicolinate, also known as 2, 3-di-H-dipicolinate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L-2, 3-Dihydrodipicolinate is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
2,3-dihydrodipicolinic acid is a dihydrodipicolinic acid. It is a conjugate acid of a 2,3-dihydrodipicolinate(2-).
2,3-dihydrodipicolinic acid is a dihydrodipicolinic acid. It is a conjugate acid of a 2,3-dihydrodipicolinate(2-).
Brand Name:
Vulcanchem
CAS No.:
16052-12-3
VCID:
VC21030300
InChI:
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)
SMILES:
C1C=CC(=NC1C(=O)O)C(=O)O
Molecular Formula:
C7H7NO4
Molecular Weight:
169.13 g/mol
2,3-Dihydropyridine-2,6-dicarboxylic acid
CAS No.: 16052-12-3
Cat. No.: VC21030300
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-2, 3-Dihydrodipicolinate, also known as 2, 3-di-H-dipicolinate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L-2, 3-Dihydrodipicolinate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2,3-dihydrodipicolinic acid is a dihydrodipicolinic acid. It is a conjugate acid of a 2,3-dihydrodipicolinate(2-). |
|---|---|
| CAS No. | 16052-12-3 |
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 2,3-dihydropyridine-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12) |
| Standard InChI Key | UWOCFOFVIBZJGH-UHFFFAOYSA-N |
| SMILES | C1C=CC(=NC1C(=O)O)C(=O)O |
| Canonical SMILES | C1C=CC(=NC1C(=O)O)C(=O)O |
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